5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Descripción
The compound 5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by:
- Position 1: A 4-isopropylphenyl group (electron-donating substituent).
- Position 4: A carboxylic acid moiety (providing acidity and hydrogen-bonding capacity).
- Position 5: A methoxymethyl group (enhancing hydrophilicity and steric bulk).
This structure combines hydrophobic (isopropylphenyl), hydrophilic (carboxylic acid, methoxymethyl), and hydrogen-bonding functionalities, making it relevant for pharmaceutical and materials science applications .
Propiedades
IUPAC Name |
5-(methoxymethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(2)10-4-6-11(7-5-10)17-12(8-20-3)13(14(18)19)15-16-17/h4-7,9H,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNKEUFYLIDJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing its pharmacological properties, potential therapeutic applications, and underlying mechanisms based on recent research findings.
Chemical Structure and Properties
The chemical structure of 5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid can be represented as follows:
This structure features a triazole ring that is known for its ability to interact with various biological targets. The methoxymethyl and isopropylphenyl substituents contribute to its lipophilicity and potential bioactivity.
Antitumor Activity
Recent studies highlight the antitumor potential of triazole derivatives, including the compound . Research indicates that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, a study assessed a series of triazole-containing hybrids against human tumor cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results showed that derivatives with similar structures had IC50 values ranging from 12.22 µM to 60.20 µM, indicating varying degrees of potency against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | HCT-116 | TBD |
| 5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | MCF-7 | TBD |
| 5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | HepG2 | TBD |
The mechanism by which triazole derivatives exert their antitumor effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For instance, some studies suggest that these compounds may interfere with the cell cycle , induce apoptosis , or inhibit angiogenesis—processes essential for tumor growth and metastasis .
Antimicrobial Activity
In addition to antitumor properties, triazoles have been explored for their antimicrobial activities . The presence of the triazole ring enhances the interaction with microbial enzymes and receptors. Preliminary assays indicate that derivatives similar to 5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid show promising results against various bacterial strains.
Case Study 1: In Vitro Cytotoxicity Assay
A recent study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines using the Sulforhodamine B assay. The study found that modifications in the phenyl moiety significantly affected cytotoxicity. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
Case Study 2: Structure–Activity Relationship (SAR)
The SAR analysis revealed that substituents on the triazole ring play a crucial role in determining biological activity. For instance, compounds with para-substituted phenyl groups demonstrated higher potency against HepG2 cells compared to their ortho or meta counterparts .
Comparación Con Compuestos Similares
Substituent Variations and Structural Features
The table below highlights key structural differences between the target compound and its analogues:
Electronic and Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-isopropylphenyl group (target compound) is electron-donating, increasing the electron density of the triazole ring, which may enhance nucleophilic substitution reactivity. The methoxymethyl group (target) offers moderate hydrophilicity, while carboxymethyl () increases acidity and metal-binding capacity due to an additional carboxylic acid group .
Hydrogen Bonding and Crystal Packing :
- The methyl-substituted analogue () forms inversion dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), critical for crystal engineering. The target compound’s methoxymethyl group may disrupt such packing due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
